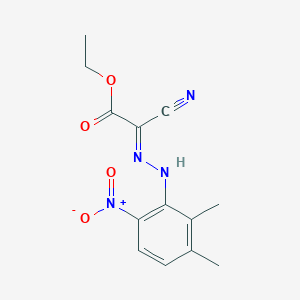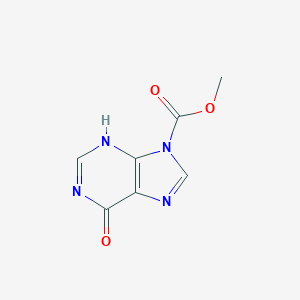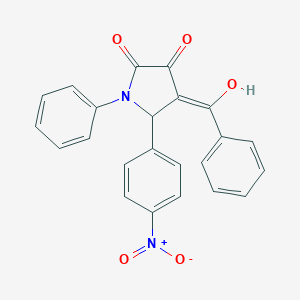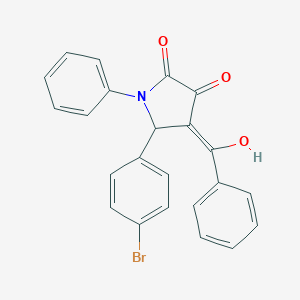![molecular formula C10H12N4OS B385934 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide CAS No. 86406-28-2](/img/structure/B385934.png)
2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound, such as thiourea, in the presence of a suitable oxidizing agent.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild to moderate temperatures, typically 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionslow temperatures, typically 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base such as triethylamine, moderate temperatures, typically 25-50°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted acetohydrazide derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide can be compared with other benzimidazole derivatives, such as:
2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of an acetohydrazide moiety.
2-[(1H-1,3-benzodiazol-2-yl)methyl]disulfanyl]methyl-1H-1,3-benzodiazole: Contains a disulfanyl group instead of a sulfanyl group.
1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl]methanol: Contains a chlorophenyl group and a methanol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-14-8-5-3-2-4-7(8)12-10(14)16-6-9(15)13-11/h2-5H,6,11H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWHQDQKALGFDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl 3-cyanopyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B385851.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-(hexadecylamino)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385852.png)
![ethyl cyano[(2-methyl-1H-benzimidazol-6-yl)hydrazono]acetate](/img/structure/B385855.png)
![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)

![ethyl cyano[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]acetate](/img/structure/B385861.png)







![2-[3-Tert-butyl-5-(2-thienyl)phenyl]thiophene](/img/structure/B385876.png)
